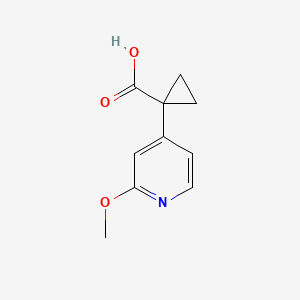

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid

Description

Historical Development of Cyclopropane-Containing Heterocycles in Academic Chemistry

The synthesis of cyclopropane-fused heterocycles has evolved dramatically since the early 20th century. Initial approaches relied on carbene additions to alkenes, which often suffered from poor regioselectivity and limited functional group tolerance. The discovery of transition-metal-catalyzed methods, such as the aza-Heck reaction, marked a turning point. For instance, palladium-catalyzed cascades involving C(sp³)–H functionalization enabled the construction of cyclopropane-fused N-heterocycles with precise stereocontrol. These methods addressed longstanding challenges in accessing strained three-membered rings while preserving sensitive substituents like carboxylic acids.

A landmark study in 2022 demonstrated the use of aza-Heck-triggered cyclopropanation to synthesize piperidine derivatives fused with donor–acceptor cyclopropanes. The reaction employed a novel phosphine ligand (L3 ) to stabilize palladacycle intermediates, achieving yields up to 91% (Table 1). This methodology underscored the importance of ligand design in modulating metalation selectivity, a principle directly applicable to the synthesis of 1-(2-methoxypyridin-4-YL)cyclopropanecarboxylic acid.

Table 1: Key Advances in Cyclopropane-Fused Heterocycle Synthesis

The structural complexity of cyclopropane-containing heterocycles necessitated advancements in crystallographic validation. For example, X-ray diffraction studies of intermediates like Int-IV confirmed the stereochemical outcomes of palladium-mediated cyclopropanation. Such techniques remain indispensable for characterizing derivatives like this compound, where ring strain and substituent orientation critically influence reactivity.

Properties

IUPAC Name |

1-(2-methoxypyridin-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-8-6-7(2-5-11-8)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWNYPQMLIJPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857297 | |

| Record name | 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-03-5 | |

| Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxypyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic routes for 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid typically involve the cyclopropanation of pyridine derivatives. The reaction conditions often include the use of reagents such as diazo compounds and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and ring structure:

- 1-(2-Methylpyridin-4-YL)cyclopropanecarboxylic acid (CAS 1060806-15-6): Replaces the methoxy group with a methyl group, reducing polarity and electron-donating effects .

- 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid : Features a methoxy group on a phenyl ring rather than pyridine, altering aromatic interactions and solubility .

- 1-(3-Methoxyphenyl)cyclopropane-1-carboxylate : Demonstrates positional isomerism of the methoxy group, which can affect steric and electronic properties .

- 1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid : Substitutes cyclopropane with cyclobutane and introduces a chloro group, increasing molecular weight and lipophilicity .

Physical and Chemical Properties

*Estimated based on structural analogs.

Key Observations :

Metabolic Stability

- Cyclopropanecarboxylic acids undergo ring-opening metabolism to form β-hydroxybutyric acid and polar metabolites (). The methoxy group’s electron-donating nature may slow oxidative metabolism compared to methyl or chloro substituents .

Biological Activity

1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a methoxypyridine moiety. This compound has garnered attention due to its unique structural characteristics and potential biological activities, including anti-inflammatory and analgesic effects. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : Approximately 219.23 g/mol

The structure includes a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine substituent, which may confer specific pharmacological properties. The presence of both the carboxylic acid and the pyridine nitrogen enhances its reactivity, making it a candidate for various biological interactions.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its potential to inhibit leukotriene synthesis, which is crucial in inflammatory responses. This inhibition suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.

Analgesic Properties

In addition to its anti-inflammatory effects, preliminary data suggest that this compound may also possess analgesic properties. This could make it a valuable candidate for pain management therapies.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to enzymes and receptors involved in inflammatory pathways, modulating their activity and leading to therapeutic effects. Detailed kinetic studies are required to elucidate these interactions further.

Synthesis Methods

Several synthetic routes can be employed to produce this compound:

- Starting Materials : The synthesis often begins with commercially available methoxypyridine derivatives.

- Reagents : Common reagents include cyclopropanecarboxylic acid derivatives and coupling agents.

- Reaction Conditions : The reaction typically requires specific temperature and solvent conditions to optimize yield and purity.

Study on Inflammatory Pathways

A study investigated the effects of this compound on LPS-stimulated microglial cells, demonstrating its ability to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in neuroinflammatory diseases .

| Compound | IL-1β Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Test Compound | 45 | 50 |

Pharmacological Applications

Given its biological activities, this compound is being explored for various pharmacological applications:

- Chronic Inflammatory Diseases : Potential use in treating conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.

- Pain Management : Further investigation into its analgesic properties could lead to new pain relief medications.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methoxypyridin-4-yl)cyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation and functional group modifications. A representative method includes:

- Cyclopropane ring formation : Cyclopropanation of a pyridine derivative using transition-metal catalysts (e.g., palladium) to couple the pyridine and cyclopropane moieties .

- Carboxylic acid introduction : Hydrolysis of ester intermediates or oxidation of alcohol groups under controlled conditions (e.g., using NaOH/HCl for hydrolysis) .

- Purification : Recrystallization from solvents like ethyl acetate or toluene to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : To confirm the cyclopropane ring (characteristic splitting patterns) and methoxy-pyridine substituents (aromatic proton signals). Example: -NMR peaks at δ 2.5–3.5 ppm for cyclopropane protons and δ 7.0–8.5 ppm for pyridine protons .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., EI-MS m/z 236 for related pyrazole-carboxylic acids) .

- Infrared (IR) spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm) and methoxy C-O bonds (~1250 cm) .

Q. What are the solubility and storage considerations for this compound?

- Solubility : Limited aqueous solubility due to the hydrophobic cyclopropane and aromatic moieties. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution .

- Storage : Stable at room temperature but sensitive to moisture. Store in airtight containers under inert gas (e.g., N) and avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclopropane ring formation?

Critical factors include:

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency. For example, Pd(OAc) in DMF at 80°C improves cyclopropane bond formation .

- Solvent effects : Toluene or THF minimizes side reactions compared to polar solvents .

- Temperature control : Slow heating (e.g., reflux at 110°C for 3 hours) prevents decomposition of intermediates .

Q. What biological targets or activities are associated with this compound?

While direct data is limited, structurally related compounds exhibit:

- Enzyme inhibition : Pyridine-carboxylic acid derivatives target kinases or proteases via hydrogen bonding with active-site residues .

- Antimicrobial activity : Cyclopropane-containing analogs disrupt bacterial cell wall synthesis .

- Lead optimization : Modify the methoxy group to enhance bioavailability or selectivity in drug discovery .

Q. How can computational modeling aid in studying its interactions with biological targets?

- Docking studies : Use SMILES strings (e.g.,

C1CC1C(=O)O...) to model binding to proteins like kinases. Software like AutoDock Vina predicts binding affinities . - Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in aqueous environments to assess pharmacokinetic properties .

Q. What are the stability challenges under varying pH and temperature conditions?

- Acidic/basic conditions : Degrades via cleavage of the cyclopropane ring at pH < 2 or > 10. Monitor using HPLC to detect decomposition products (e.g., CO, pyridine derivatives) .

- Thermal stability : Stable up to 150°C, but prolonged heating above 200°C leads to decarboxylation. Use TGA/DSC for thermal profiling .

Q. How does stereochemistry influence its reactivity and biological activity?

- Cyclopropane stereoisomerism : cis vs. trans configurations affect ring strain and intermolecular interactions. Chiral HPLC separates enantiomers for activity testing .

- Methoxy group positioning : Ortho vs. para substitution on pyridine alters electronic effects and binding to targets like DNA gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.